molecular formula C7H6FN5 B2597106 3-Fluoro-2-(1h-tetrazol-5-yl)aniline CAS No. 1250252-58-4

3-Fluoro-2-(1h-tetrazol-5-yl)aniline

Cat. No.: B2597106
CAS No.: 1250252-58-4
M. Wt: 179.158
InChI Key: DHHZBNSJLIUQLD-UHFFFAOYSA-N
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Description

3-Fluoro-2-(1H-tetrazol-5-yl)aniline is a chemical compound with the molecular formula C7H6FN5. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a fluorine atom and a tetrazole ring attached to an aniline moiety, making it a unique structure with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(1H-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with azide compounds. One common method includes the reaction of 3-fluoroaniline with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(1H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline or tetrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(1H-tetrazol-5-yl)aniline is unique due to the presence of both a fluorine atom and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

3-fluoro-2-(2H-tetrazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-4-2-1-3-5(9)6(4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHZBNSJLIUQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NNN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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